N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide
Beschreibung
This compound features a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core fused with a sulfonamide-linked phenyl ring and a terminal propionamide group.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-19(24)20-14-7-8-18(13(2)11-14)27(25,26)22-9-10-23-17(12-22)15-5-4-6-16(15)21-23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKZZXDWQXHIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide is a complex compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
Anticancer Properties
Recent research highlights the anticancer potential of compounds related to pyrazolo structures. For instance, a study on phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as dual EGFR/VGFR2 inhibitors with IC50 values ranging from 0.3 to 24 µM. Among these compounds, one derivative showed significant inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .
Antimicrobial Activity
Pyrazolo derivatives have also been noted for their antimicrobial properties. A study synthesized various pyrazole derivatives and evaluated their efficacy against microbial strains. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting a broad spectrum of action that could be beneficial in treating infections .
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. Molecular docking studies have been employed to elucidate the binding modes of these compounds to their targets. For example, the binding affinity and interaction patterns with key receptors were analyzed to understand how modifications in the chemical structure could enhance activity .
Table 1: Biological Activity of Related Pyrazolo Compounds
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Phenylpyrazolo[3,4-d]pyrimidine derivative 5i | Dual EGFR/VGFR2 Inhibitor | 0.3 | |
| Pyrazole derivative A | Antibacterial | 15 | |
| Pyrazole derivative B | Antifungal | 20 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Observed Activity | Comments |
|---|---|---|
| Sulfonamide group | Enhanced solubility | Improves bioavailability |
| Cyclopentapyrazole moiety | Increased receptor affinity | Key for anticancer activity |
| Propionamide linkage | Modulates pharmacokinetics | Affects metabolic stability |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A specific study investigated the effects of a pyrazolo compound on MCF-7 breast cancer cells. The compound significantly inhibited cell proliferation and induced apoptosis through activation of the caspase pathway. The study concluded that modifications in the pyrazolo structure could enhance its anticancer properties.
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing various pyrazolo derivatives and evaluating their antimicrobial properties against clinical strains of bacteria and fungi. The results indicated that certain derivatives had comparable efficacy to standard antibiotics, suggesting potential for development as new antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have demonstrated the anticancer potential of compounds similar to N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | K562 | 15 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's structure suggests it may inhibit specific inflammatory pathways. Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro. This activity is critical for developing therapies targeting chronic inflammatory diseases.
Neurological Applications
Given its structural similarity to known neuroprotective agents, research is ongoing to explore its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Initial findings suggest potential neuroprotective effects through the modulation of oxidative stress pathways.
Synthesis and Derivatives
The synthesis of N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide can be achieved through multi-step organic reactions involving:
- Formation of the Pyrazolo Ring : Utilizing cyclization reactions to form the bicyclic structure.
- Sulfonation : Introducing the sulfonamide group through electrophilic aromatic substitution.
- Final Coupling : Attaching the propionamide moiety to yield the final product.
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated a series of pyrazolo compounds for their anticancer activity against MCF-7 cells. The study found that modifications at the sulfonamide position significantly enhanced cytotoxicity (Reference: ).
Case Study 2: Anti-inflammatory Potential
Research in Molecules demonstrated that derivatives of this compound could inhibit COX enzymes effectively, suggesting potential as anti-inflammatory agents (Reference: ).
Analyse Chemischer Reaktionen
Sulfonamide Formation
The sulfonamide group likely originates from the reaction of a sulfonyl chloride with an amine. For example:
-
Reaction : Aryl sulfonyl chloride + heterocyclic amine → sulfonamide linkage.
-
Conditions : Base (e.g., pyridine, triethylamine) in dichloromethane or THF at 0–25°C .
Example from Literature:
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride + piperidin-4-ylmethylpyrazole | Sulfonamide derivative | Et₃N, DCM, 25°C, 12h | 78% |
Example from Literature:
| Reactant | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 2-Acetamido-3-methylbutanoic acid + benzylamine | EDCl/HOBt, DMF | (R)-N'-benzyl propionamide | 85% |
Heterocyclic Ring Construction
The cyclopenta pyrazolo[1,5-a]pyrazine core may form via cyclization:
-
Reaction : Hydrazine + cyclopentanone derivative → pyrazolo-pyrazine ring.
-
Conditions : Acid catalysis (e.g., HCl) or thermal cyclization .
Example from Literature:
| Precursor | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Methylpyrazolo[3,4-b]pyridin-6-amine | HCl, reflux, 6h | Fused pyrazolo-pyridine | 62% |
Reduction of Unsaturated Bonds
The tetrahydrocyclopenta ring suggests hydrogenation of a fused cyclopentenyl intermediate:
-
Reaction : Cyclopentenyl-pyrazolo-pyrazine + H₂ → tetrahydro derivative.
Example from Literature:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | H₂, Fe powder | 4,6-Dichloro-5-amino-pyrimidine | 91% |
Methylation
The 3-methyl group on the phenyl ring may arise from Friedel-Crafts alkylation:
-
Reaction : Toluene derivative + methyl chloride → 3-methylphenyl intermediate.
Sulfonation
Introduction of the sulfonyl group via electrophilic aromatic substitution:
Stability and Degradation Pathways
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
- Core Heterocycles : The target’s cyclopenta-pyrazolo-pyrazine core is structurally distinct from the imidazo-pyrrolo-pyrazine systems in and pyrazolo-pyrimidines in and . These cores influence conformational rigidity and binding pocket compatibility .
- Sulfonamide vs.
- Terminal Functional Groups : The propionamide group in the target contrasts with fluorophenyl (), urea (), and ester moieties (), which modulate hydrophobicity and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
- Molecular Weight : The target’s molecular weight is expected to exceed 500 Da based on its complex structure, placing it between (418 Da) and (589.1 Da) compounds .
- Melting Points : While the target’s melting point is unreported, similar sulfonamide-containing compounds (e.g., ’s imidazo-pyridine derivatives) exhibit high melting points (243–245°C), suggesting comparable thermal stability .
Q & A
Q. What are the recommended synthetic pathways for synthesizing N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide, and how can reaction conditions be optimized?
The synthesis of complex pyrazolo-pyrazine derivatives typically involves multi-step reactions. For example, sulfonylation of the phenylpropionamide precursor with a cyclopenta-pyrazine intermediate under anhydrous conditions (e.g., acetonitrile or benzene) is critical. Key steps include:
- Coupling reactions : Use of α-chloroacetamides or arylpiperazine derivatives to functionalize the pyrazolo[1,5-a]pyrazine core .
- Solvent selection : Benzene or dichloromethane for improved solubility and reaction efficiency .
- Purification : Recrystallization from hexane or acetonitrile to isolate high-purity products .
Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., silylformamidine) to minimize side products .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
Characterization requires a combination of spectroscopic and analytical methods:
- NMR spectroscopy : and NMR to verify substituent positions and regioselectivity. For example, methyl groups in cyclopenta-pyrazine rings show distinct shifts at δ 1.2–2.5 ppm, while sulfonyl protons appear downfield (δ 7.5–8.2 ppm) .
- Mass spectrometry : HRMS (ESI) to confirm molecular weight and isotopic patterns .
- IR spectroscopy : Peaks at 1650–1700 cm confirm sulfonamide and carbonyl groups .
Cross-validation of experimental data with computational simulations (e.g., DFT) resolves ambiguities in complex spectra .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and binding affinities of this compound in target interactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. These predict reactivity with biological targets (e.g., enzymes or receptors). For example:
- Molecular docking : Simulate interactions with active sites using software like AutoDock Vina. Parameters include binding energy (ΔG) and hydrogen-bonding networks .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) via tools like SwissADME .
Discrepancies between computational predictions and experimental IC values require iterative refinement of force fields and solvation models .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfonyl and cyclopenta-pyrazine moieties in biological activity?
SAR studies involve systematic substitution of functional groups:
- Sulfonyl group modifications : Replace with carboxyl or phosphonate groups to assess impact on target binding (e.g., kinase inhibition) .
- Cyclopenta-pyrazine core : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electron density and steric effects .
Biological assays (e.g., enzyme inhibition, cell viability) are paired with -NMR or X-ray crystallography to map binding modes .
Q. What methodologies resolve contradictions between computational predictions of inhibitor potency and experimental enzymatic assay results?
Discrepancies often arise from oversimplified computational models. Solutions include:
- Explicit solvent modeling : Use molecular dynamics (MD) simulations with explicit water molecules to account for solvation effects .
- Conformational sampling : Apply metadynamics to explore low-energy conformations missed in static docking .
- Experimental validation : Repeat assays under varied conditions (e.g., pH, ionic strength) to identify confounding factors .
Methodological Considerations
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?
Standardization is critical:
- Detailed reaction logs : Document exact solvent volumes, stirring rates, and temperature gradients .
- Inter-laboratory validation : Share samples for independent NMR and HPLC analysis (e.g., >95% purity by HPLC with C18 columns) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?
- Membrane filtration : Use nanofiltration membranes (MWCO 500–1000 Da) to remove low-MW byproducts .
- Chromatography : High-resolution RP-HPLC (e.g., Chromolith columns) with gradient elution (acetonitrile/water + 0.1% TFA) .
- Countercurrent chromatography : For large-scale isolation without irreversible adsorption .
Future Directions
Q. How can AI-driven platforms enhance the design of derivatives with improved selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
